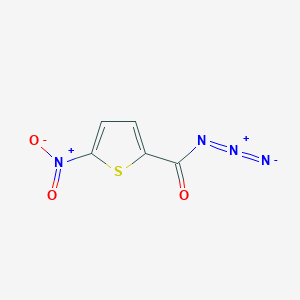

5-Nitrothiophene-2-carbonyl azide

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone building block in organic chemistry. wisdomlib.orgnumberanalytics.com Its structure is characterized by a planar, electron-rich aromatic system, which imparts a unique reactivity profile. wikipedia.org Thiophene and its derivatives are not merely academic curiosities; they are integral components in a vast array of functional molecules. numberanalytics.comcognizancejournal.com

The physical and chemical properties of thiophene are often compared to those of benzene (B151609). cognizancejournal.combritannica.com For instance, the boiling point of thiophene (84 °C) is remarkably close to that of benzene (81.1 °C). cognizancejournal.com This similarity, known as bioisosterism, allows chemists to frequently substitute a benzene ring with a thiophene ring in biologically active compounds without a significant loss of activity. wikipedia.org Notable examples include the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam, and the potent opioid analgesic sufentanil, a thiophene analog of fentanyl. wikipedia.org

The utility of thiophenes extends into materials science, where their electronic properties are harnessed in the development of organic semiconductors, light-emitting diodes, and solar cells. cognizancejournal.com The versatility of the thiophene ring, coupled with its ability to be readily functionalized, secures its position as a privileged scaffold in both medicinal and materials chemistry. numberanalytics.comcognizancejournal.com

Role of Azide (B81097) Functionality in Synthetic Methodologies

The azide group (–N₃) is a highly versatile and energetic functional group that has become indispensable in modern organic synthesis. nih.govat.ua Composed of three nitrogen atoms, this linear, pseudohalide moiety can participate in a wide range of chemical transformations, making it a valuable synthetic tool. nih.gov Organic azides are key precursors for the synthesis of a diverse array of nitrogen-containing compounds. nih.govrsc.org

One of the most prominent applications of azides is in 1,3-dipolar cycloaddition reactions, most famously the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective method for forming 1,2,3-triazole rings, which are stable and useful linkers in various applications, including drug discovery and bioconjugation. nih.govresearchgate.net

Furthermore, azides serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, which involves the extrusion of dinitrogen (N₂). nih.gov These nitrenes can undergo a variety of subsequent reactions, including C-H insertion and cyclization, to form new C-N bonds and construct complex heterocyclic systems. Acyl azides, in particular, are known to undergo the Curtius rearrangement, a thermal or photochemical process that yields an isocyanate with the loss of N₂. at.uanih.gov This rearrangement is a powerful method for converting carboxylic acids into amines, urethanes, and ureas. The azide group's ability to act as a masked amine, a nitrene precursor, and a partner in cycloaddition reactions underscores its profound importance in synthetic organic chemistry. nih.govrsc.org

Overview of Nitrogen-Containing Heterocycles from Azide Precursors

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry, driven by the biological and material significance of these structures. nih.govmdpi.com Organic azides are exceptionally useful precursors for accessing this molecular class. mdpi.comkit.edu The inherent reactivity of the azide group allows for its transformation into various cyclic structures through several strategic pathways.

A primary method involves the generation of nitrenes from azide precursors, which can then undergo intramolecular reactions. nih.gov For instance, an aryl or alkyl azide with a suitably positioned unsaturated bond or C-H bond can cyclize via nitrene insertion to form five- or six-membered rings like pyrrolidines and piperidines. nih.gov

Cycloaddition reactions are another major route. The [3+2] cycloaddition between an azide and an alkyne (Huisgen cycloaddition) is a classic method for synthesizing 1,2,3-triazoles. mdpi.com Variations of this reaction allow for the synthesis of other five-membered heterocycles. For example, reactions with nitriles can yield tetrazoles. mdpi.com Multi-component reactions, such as the Ugi four-component reaction, can also incorporate an azide to build complex, highly substituted heterocyclic scaffolds in a single step. nih.gov The ability to use azides in domino or cascade reactions, where multiple bonds are formed in a single operation, further highlights their efficiency in constructing diverse heterocyclic systems like indoles, quinoxalines, and benzimidazoles. mdpi.comkit.edu

Contextualizing 5-Nitrothiophene-2-carbonyl azide within Contemporary Organic Synthesis

This compound emerges as a molecule of significant interest by combining three key chemical features onto a single, compact scaffold: the thiophene ring, a nitro group, and a carbonyl azide moiety. This trifecta of functionalities positions it as a versatile building block for advanced organic synthesis.

The thiophene ring acts as a stable, aromatic core that can be further modified. numberanalytics.com The nitro group at the 5-position is a strong electron-withdrawing group, which significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic aromatic substitution. This group can also be reduced to an amino group, providing a handle for further derivatization.

The carbonyl azide at the 2-position is the most reactive site, serving as a gateway to a variety of transformations. It is an ideal precursor for the Curtius rearrangement, which would generate 5-nitro-2-thienyl isocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles (alcohols, amines, water) to produce a range of derivatives such as urethanes, ureas, and amines. The thermal decomposition of the carbonyl azide can also lead to the formation of a nitrene, opening pathways for C-H amination and cyclization reactions to build fused heterocyclic systems.

Therefore, this compound is not just a single compound but a platform for the synthesis of a library of more complex 5-nitrothiophene derivatives. Its strategic combination of functionalities makes it a valuable tool for medicinal chemists and material scientists aiming to create novel molecules with tailored electronic and biological properties. The synthesis of various derivatives, such as thiosemicarbazones from related 5-nitrothiophene precursors, has already shown potential in the development of new antifungal agents, highlighting the promise of this chemical class. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

14733-54-1 |

|---|---|

Molecular Formula |

C5H2N4O3S |

Molecular Weight |

198.16 g/mol |

IUPAC Name |

5-nitrothiophene-2-carbonyl azide |

InChI |

InChI=1S/C5H2N4O3S/c6-8-7-5(10)3-1-2-4(13-3)9(11)12/h1-2H |

InChI Key |

MFYIVBBFYHXUOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitrothiophene 2 Carbonyl Azide

Implementation of Sodium Azide (B81097) as a Nucleophile

A widely employed method for the synthesis of acyl azides is the reaction of an acyl chloride with sodium azide. raco.catmasterorganicchemistry.com This involves first converting the carboxylic acid to its more reactive acyl chloride, commonly using reagents like thionyl chloride or oxalyl chloride. raco.catnih.gov The resulting acyl chloride is then treated with sodium azide in a suitable solvent, such as acetone (B3395972) or a biphasic system, to yield the acyl azide. raco.cattandfonline.com Care must be taken during this step as acyl azides can be thermally unstable and potentially explosive. tandfonline.com

A one-pot procedure for the direct conversion of carboxylic acids to acyl azides using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature has also been reported. organic-chemistry.orgresearchgate.net This method offers high yields and avoids the isolation of the intermediate acyl chloride. organic-chemistry.orgresearchgate.net

Utilization of Other Suitable Azide Reagents

While sodium azide is a common reagent, other azide sources can also be employed for the synthesis of acyl azides. Diphenylphosphoryl azide (DPPA) is a popular reagent that allows for the one-pot conversion of carboxylic acids to acyl azides and can facilitate a subsequent Curtius rearrangement if desired. nih.gov Other reagents that have been used for the preparation of acyl azides from carboxylic acids include 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and a combination of chlorodiphenylphosphine, iodine, and sodium azide. raco.catresearchgate.net The choice of reagent can depend on the specific substrate and the desired reaction conditions.

Reaction Conditions and Optimization for Acyl Azide Formation

The formation of acyl azides is sensitive to reaction conditions. The reaction of acyl chlorides with sodium azide is often performed at low temperatures (e.g., 0°C) to minimize the risk of the Curtius rearrangement, where the acyl azide rearranges to an isocyanate. raco.cattandfonline.com The choice of solvent is also crucial, with acetone, acetonitrile, and biphasic systems with water being commonly used. raco.cattandfonline.comorganic-chemistry.org

For direct conversions from carboxylic acids, reaction conditions are generally mild. The method using trichloroacetonitrile, triphenylphosphine, and sodium azide proceeds at room temperature. organic-chemistry.orgresearchgate.net Optimization of these reactions typically involves adjusting the stoichiometry of the reagents, reaction time, and temperature to maximize the yield of the acyl azide while preventing its decomposition or rearrangement.

Table 2: Reagents for Acyl Azide Synthesis from Carboxylic Acids

| Reagent System | Reaction Type | Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride/Sodium Azide | Two-step (via acyl chloride) | Varies, often low temperature for azidation | raco.cat |

| Oxalyl Chloride/Sodium Azide | Two-step (via acyl chloride) | Varies, often low temperature for azidation | nih.gov |

| Trichloroacetonitrile/Triphenylphosphine/Sodium Azide | One-pot | Room Temperature | organic-chemistry.orgresearchgate.net |

| Diphenylphosphoryl Azide (DPPA) | One-pot | Varies | nih.gov |

| N-chlorosuccinimide/Triphenylphosphine/Sodium Azide | One-pot | -30°C | tandfonline.com |

Reaction Conditions and Optimization for Acyl Azide Formation

Nucleophilic Acyl Substitution Mechanisms

The synthesis of 5-Nitrothiophene-2-carbonyl azide is primarily achieved through a nucleophilic acyl substitution reaction. This class of reaction is fundamental for interconverting carboxylic acid derivatives. masterorganicchemistry.com The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.commasterorganicchemistry.com

A common and logical synthetic route to this compound begins with its corresponding carboxylic acid, 5-nitrothiophene-2-carboxylic acid. This precursor can be synthesized by the oxidation of 5-nitro-2-formyl-thiophene (also known as 5-nitrothiophene-2-carboxaldehyde). chemicalbook.com

The carboxylic acid's hydroxyl group is a poor leaving group, making it relatively unreactive toward direct substitution. libretexts.org Therefore, it is first converted into a more reactive derivative, typically the acyl chloride. This activation is commonly achieved by reacting 5-nitrothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). libretexts.orgchemicalbook.comgoogle.com In this step, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group. A subsequent attack by the chloride ion produced during the reaction yields 5-nitrothiophene-2-carbonyl chloride. libretexts.org

With the highly reactive acyl chloride in hand, the final step is a nucleophilic acyl substitution using an azide salt, typically sodium azide (NaN₃). masterorganicchemistry.com The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 5-nitrothiophene-2-carbonyl chloride. This addition breaks the C=O pi bond and forms a tetrahedral intermediate. The reaction concludes when the carbonyl group reforms, expelling the chloride ion as the leaving group, to yield the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

Oxidation: 5-Nitrothiophene-2-carboxaldehyde (B54426) → 5-Nitrothiophene-2-carboxylic acid

Activation: 5-Nitrothiophene-2-carboxylic acid + SOCl₂ → 5-Nitrothiophene-2-carbonyl chloride

Substitution: 5-Nitrothiophene-2-carbonyl chloride + NaN₃ → this compound

Table 1: Reagents and Conditions for Synthesis of Precursors and Analogs

| Reaction Step | Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Oxidation | 5-nitro-2-formyl-thiophene | Bromine, Sodium Acetate, Acetic Acid, Water | Reaction at 80°C for 1 hour. | 5-nitro-2-thenoic acid | 81% | chemicalbook.com |

| Acyl Chloride Formation | 5-NITRO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | Thionyl chloride | Reflux for 24 hours. | 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | 90% | chemicalbook.com |

| Acyl Chloride Formation | 5-chloro-2-thiophenecarboxylic acid | Thionyl chloride, Carbon tetrachloride | Heating under reflux for 1-3 hours. | 5-chlorothiophene-2-carbonyl chloride | High | google.com |

Green Chemistry Approaches in Azide Synthesis

Traditional methods for synthesizing acyl azides, while effective, often involve potentially hazardous intermediates and solvents. Acyl azides themselves can be thermally unstable and potentially explosive, necessitating careful handling and low-temperature conditions. researchgate.netrsc.org In response, green chemistry principles are being applied to develop safer, more efficient, and environmentally benign synthetic routes.

One significant green innovation is the use of alternative reaction media. Polyethylene glycol 400 (PEG 400) has been identified as an effective and green solvent for the nucleophilic substitution reaction between acid chlorides and sodium azide. raco.cat This method offers several advantages, including operating at room temperature, which enhances safety, and often results in high yields of the desired acyl azide. PEG is a non-toxic, biodegradable, and recyclable solvent, aligning well with green chemistry goals. raco.cat

Another powerful green technology being applied to azide synthesis is the use of continuous-flow systems. researchgate.netrsc.org Flow chemistry allows for the in situ generation of acyl azides, which are then immediately used in a subsequent reaction step within the same continuous process. researchgate.net This approach significantly enhances safety by minimizing the accumulation of potentially explosive azide intermediates. The small reaction volumes and superior heat and mass transfer in microreactors provide precise control over the reaction, reducing the risk of runaway reactions. researchgate.netrsc.org This methodology is particularly valuable for handling hazardous compounds like acyl azides, making it a key strategy for safer chemical manufacturing.

Furthermore, the development of one-pot procedures that convert carboxylic acids directly into acyl azides represents another green approach. These methods, which may use reagents like a triphenylphosphine-trichloroisocyanuric acid system, improve efficiency by reducing the number of synthetic steps, minimizing waste generation, and saving energy and resources. raco.cat

Table 2: Comparison of Traditional vs. Green Acyl Azide Synthesis Methods

| Parameter | Traditional Method (e.g., Acyl Chloride in Organic Solvent) | Green Method (e.g., PEG 400 or Flow Chemistry) |

|---|---|---|

| Solvent | Often volatile and hazardous organic solvents (e.g., chloroform, acetone). | Benign and recyclable solvents like PEG 400 or water. raco.catnih.gov |

| Safety | Risk of accumulating unstable, explosive acyl azide intermediates. researchgate.net | In-situ generation and consumption in flow reactors minimizes accumulation and risk. researchgate.netrsc.org Milder reaction conditions. |

| Efficiency | Multi-step process (acid → acyl chloride → acyl azide) can be less efficient. | One-pot syntheses or integrated flow processes improve overall efficiency. raco.cat |

| Waste | Generates waste from multiple steps and solvent use. | Reduced solvent use and fewer steps lead to less waste. |

Chemical Reactivity and Transformation Mechanisms of 5 Nitrothiophene 2 Carbonyl Azide

Cycloaddition Reactions

Cycloaddition reactions involving 5-Nitrothiophene-2-carbonyl azide (B81097) are a key method for the construction of triazole rings, a structural motif present in many biologically active compounds and functional materials. nih.gov These reactions can be broadly categorized into catalyzed and uncatalyzed processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.govpharmaxchange.info This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.gov

The generally accepted mechanism for CuAAC involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org This is typically achieved by reducing a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org The copper(I) species then coordinates to the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of the copper acetylide. wikipedia.org The organic azide, in this case, 5-Nitrothiophene-2-carbonyl azide, then reacts with the copper acetylide in a stepwise manner, rather than a concerted cycloaddition. This process involves the formation of a six-membered copper-containing intermediate which then collapses to form the stable 1,4-disubstituted triazole ring and regenerates the copper(I) catalyst. nih.gov The use of copper catalysis dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures the exclusive formation of the 1,4-regioisomer. nih.govpharmaxchange.info

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Catalyst | Typically Copper(I), often generated in situ from Copper(II) salts. |

| Reactants | Organic azide (e.g., this compound) and a terminal alkyne. |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Regioselectivity | High, exclusively forming the 1,4-isomer. nih.gov |

| Reaction Conditions | Mild, often at room temperature and in various solvents, including water. pharmaxchange.info |

| Rate Acceleration | Significantly faster than uncatalyzed cycloadditions. pharmaxchange.info |

The CuAAC reaction exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the azide and the alkyne. pharmaxchange.info For this compound, this would allow for the synthesis of a diverse library of triazole derivatives by reacting it with different terminal alkynes. The reaction is generally efficient with both electron-rich and electron-poor alkynes. However, certain limitations exist. The reaction is primarily restricted to terminal alkynes, as internal alkynes are generally unreactive under standard CuAAC conditions. wikipedia.org Additionally, some substrates with coordinating functional groups may interfere with the copper catalyst, potentially reducing the reaction's efficiency. pharmaxchange.info While aliphatic alkynes are viable substrates, they may react more slowly than their aromatic counterparts. unizar.es

Uncatalyzed Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction utilizes a strained cycloalkyne, which possesses a significantly lower activation barrier for cycloaddition with an azide, thus eliminating the need for a metal catalyst. nih.gov While SPAAC offers the advantage of being bioorthogonal, its application with this compound would depend on the availability of suitable strained alkyne partners. The reaction rates in SPAAC are generally slower than in CuAAC, and the synthesis of the required strained alkynes can be complex.

Rearrangement Reactions

Acyl azides, such as this compound, are prone to thermal or photochemical rearrangement, most notably the Curtius rearrangement.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, with the concurrent loss of nitrogen gas. wikipedia.orgnih.gov This reaction proceeds through a concerted mechanism where the migration of the R-group (in this case, the 5-nitrothienyl group) occurs simultaneously with the expulsion of dinitrogen, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The rearrangement occurs with complete retention of the configuration of the migrating group. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water leads to the formation of a carbamic acid, which readily decarboxylates to yield a primary amine. wikipedia.orgorganic-chemistry.org Treatment with alcohols affords carbamates, and reaction with amines produces urea (B33335) derivatives. wikipedia.orgnih.gov A study involving differential scanning calorimetry of thiophene-2-carbonyl azide confirmed its conversion to the corresponding isocyanate upon heating. researchgate.net This transformation is a powerful tool for converting carboxylic acids and their derivatives into amines with one less carbon atom. orgoreview.com

Table 2: Products of Curtius Rearrangement of this compound with Different Nucleophiles

| Nucleophile | Intermediate | Final Product |

| Water (H₂O) | 5-Nitrothiophen-2-yl isocyanate | 5-Nitrothiophen-2-amine |

| Alcohol (R'OH) | 5-Nitrothiophen-2-yl isocyanate | Alkyl (5-nitrothiophen-2-yl)carbamate |

| Amine (R'NH₂) | 5-Nitrothiophen-2-yl isocyanate | 1-(5-Nitrothiophen-2-yl)-3-substituted urea |

Formation of Isocyanates

Upon heating, this compound undergoes a Curtius rearrangement to yield 5-nitrothiophen-2-yl isocyanate. This transformation involves the migration of the 5-nitrothiophene-2-yl group to the nitrogen atom with concurrent elimination of a molecule of nitrogen. wikipedia.orgnih.govnih.gov The resulting isocyanate is a versatile intermediate for the synthesis of various nitrogen-containing compounds. byjus.com

Reaction Scheme: Curtius Rearrangement of this compound

| Reactant | Product | Conditions |

|---|

Subsequent Reactions with Nucleophiles (e.g., Alcohols to Carbamates, Water to Amines)

The isocyanate intermediate generated from the Curtius rearrangement is highly electrophilic and readily reacts with various nucleophiles. wikipedia.orgbyjus.com

Reaction with Alcohols to form Carbamates: In the presence of an alcohol, 5-nitrothiophen-2-yl isocyanate is converted into the corresponding carbamate (B1207046). wikipedia.orgrsc.org This reaction is often catalyzed by bases or organometallic compounds. rsc.orgresearchgate.net

Reaction with Water to form Amines: Hydrolysis of the isocyanate, through reaction with water, leads to the formation of an unstable carbamic acid derivative. This intermediate readily undergoes decarboxylation to afford the primary amine, 5-nitrothiophen-2-amine. wikipedia.orgbyjus.com This method provides a clean route to primary amines, often avoiding the formation of secondary and tertiary amine byproducts. nih.gov

Table of Reactions of 5-Nitrothiophen-2-yl isocyanate with Nucleophiles

| Nucleophile | Product | Product Class |

|---|---|---|

| Alcohol (R-OH) | 5-Nitrothiophene-2-yl-NH-COOR | Carbamate |

| Water (H₂O) | 5-Nitrothiophen-2-amine + CO₂ | Primary Amine |

Intramolecular Cyclization Processes

Azido-substituted thiophenes are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgrsc.orgnih.gov These reactions can be initiated thermally or photochemically and can proceed through various mechanisms.

Formation of Fused Heterocyclic Systems from Azido-Substituted Thiophenes

The thermal or photochemical decomposition of azido-substituted thiophenes can lead to the formation of fused heterocyclic systems. For instance, the thermolysis of certain azido-substituted arylthiophenes can result in the formation of benzothieno[3,2-b]indoles. rsc.orgrsc.org The specific fused system formed depends on the substitution pattern of the starting azido-thiophene. These intramolecular cyclizations provide a direct route to complex polycyclic aromatic compounds. rsc.orgrsc.orgnih.gov

Electrocyclic Mechanisms in Cyclization Reactions

Electrocyclic reactions are a class of pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. youtube.commdpi.com In the context of azido-substituted thiophenes, after the initial decomposition of the azide and potential rearrangement, the resulting intermediates can undergo electrocyclization if they contain a suitable conjugated system. For example, aza- or diazahexatriene systems can undergo 6π-electrocyclization to form six-membered heterocyclic rings. mdpi.comacs.org The stereochemistry of these reactions is governed by the principles of orbital symmetry, with thermal reactions typically proceeding in a disrotatory manner for 6π systems. youtube.com

Nucleophilic Substitution Reactions

The thiophene (B33073) ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com

Reactivity of the Thiophene Ring in Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group at the 5-position of the thiophene ring significantly activates the ring for nucleophilic attack, especially at the carbon atom bearing a suitable leaving group. byjus.comnih.govnih.gov The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govstrath.ac.uk The rate of reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern on the thiophene ring. nih.govresearchgate.net For instance, studies on 2-L-5-nitrothiophenes have shown that the reaction rate is faster in ionic liquids compared to conventional solvents. nih.gov The position of the electron-withdrawing group is crucial; ortho and para positions relative to the leaving group allow for effective resonance stabilization of the negative charge in the intermediate. byjus.com

Factors Influencing SNAr Reactivity on Nitrothiophenes

| Factor | Influence on Reactivity |

|---|---|

| **Electron-withdrawing Group (NO₂) ** | Activates the ring for nucleophilic attack. byjus.com |

| Position of NO₂ Group | Ortho or para to the leaving group enhances reactivity through resonance stabilization. byjus.com |

| Leaving Group | More electronegative halogens generally leave more readily. byjus.com |

| Nucleophile | Stronger nucleophiles generally react faster. |

| Solvent | Can significantly affect reaction rates, with ionic liquids sometimes accelerating the reaction. nih.gov |

Influence of the Nitro Group on SNAr Reactivity

The nitro group plays a pivotal role in activating the thiophene ring of this compound towards nucleophilic aromatic substitution. As a powerful electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. wikipedia.orglibretexts.org For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the nitro group at the 5-position is para to a potential leaving group at the 2-position, thereby facilitating SNAr reactions.

The rate of SNAr reactions is directly influenced by the number and strength of electron-withdrawing groups on the aromatic ring. libretexts.org The presence of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene ring, making it more favorable for nucleophilic attack. libretexts.orgchemrxiv.org

Role of Leaving Groups in Thiophene Derivatives

In the context of SNAr reactions, the nature of the leaving group is a critical factor. Generally, in SNAr reactions, the rate-determining step is the initial addition of the nucleophile to the aromatic ring, not the departure of the leaving group. libretexts.orgyoutube.com Consequently, the electronegativity of the leaving group becomes more important than its ability to depart. More electronegative groups can better stabilize the transition state leading to the Meisenheimer complex through inductive effects. libretexts.org

For thiophene derivatives, various groups can act as leaving groups in SNAr reactions. While halogens are common leaving groups, other functionalities can also be displaced. wikipedia.org The efficiency of the leaving group can be influenced by the reaction conditions and the nature of the nucleophile. In some instances, even groups not typically considered good leaving groups, such as amines, can be displaced in highly activated systems. rsc.org

Table 1: Factors Influencing SNAr Reactivity

| Factor | Influence on SNAr Reactivity | Example in this compound |

|---|---|---|

| Nitro Group Position | Activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex through resonance. Must be ortho or para to the leaving group. libretexts.orglibretexts.org | The nitro group at the 5-position is para to the 2-position, facilitating SNAr. |

| Leaving Group | The rate-determining step is nucleophilic addition, so electronegativity of the leaving group is more critical than its leaving ability. libretexts.orgyoutube.com | The carbonyl azide group or a derivative could potentially act as a leaving group. |

| Nucleophile | Stronger nucleophiles generally lead to faster reaction rates. | Various nucleophiles can attack the activated thiophene ring. |

Transformations of the Azide Group to other Nitrogenous Functionalities

The azide group in this compound is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities. A key reaction of carbonyl azides is the Curtius rearrangement, which occurs upon heating or photolysis. This reaction involves the loss of nitrogen gas (N₂) and the migration of the aryl group to the nitrogen atom, forming an isocyanate. researchgate.netresearchgate.net This isocyanate is a valuable intermediate that can be further reacted to produce ureas, carbamates, and amines.

The thermal decomposition of heteroaroyl azides, including those derived from thiophene, has been studied using techniques like Differential Scanning Calorimetry (DSC) to understand the energetics of the Curtius rearrangement to the corresponding isocyanates. researchgate.net Additionally, azides can be reduced to primary amines using various reducing agents.

Nitrene-Mediated Reactions

A significant aspect of the chemistry of this compound involves the formation of a highly reactive nitrene intermediate. Nitrenes are electron-deficient species containing a monovalent nitrogen atom and are key intermediates in many organic transformations. nih.gov

Thermal Decomposition Pathways Leading to Nitrene Intermediates

Upon thermal decomposition, this compound can lose a molecule of nitrogen (N₂) to form a 5-nitrothiophene-2-carbonyl nitrene intermediate. researchgate.netrsc.org This process is a common pathway for organic azides and is the initial step in many of their subsequent reactions. unavarra.es The formation of the nitrene is often the rate-determining step in these thermal decompositions. rsc.org The stability and reactivity of the resulting nitrene are influenced by the substituents on the thiophene ring.

Ring-Opening and Fragmentation Reactions of Thiophene Azides

Thiophene azides, particularly when substituted with certain groups, can undergo ring-opening and fragmentation reactions upon thermolysis. For instance, the thermolysis of an α-azidobenzo[b]thiophene with an ortho-vinyl substituent resulted in a ring-opening reaction. researchgate.net While aziridines, three-membered nitrogen-containing heterocycles, are known to undergo ring-opening reactions due to ring strain, the fragmentation of the thiophene ring itself is a more complex process influenced by the substitution pattern. clockss.org In some cases, the presence of an azide group can lead to the formation of fused heterocyclic systems through intramolecular cyclization rather than fragmentation. researchgate.net Computational studies on 5-azidopyrazoles have shown that they can undergo ring-opening with the loss of nitrogen to form a cyano group. nih.gov

Intermolecular and Intramolecular Trapping Reactions of Nitrenes

The highly reactive nitrene intermediate generated from the decomposition of this compound can be trapped both intermolecularly and intramolecularly.

Intermolecular Trapping: The nitrene can react with external reagents. For example, nitrenes can react with alkenes to form aziridines or insert into C-H bonds. core.ac.uk They can also be trapped by nucleophiles. The photodecomposition of a p-nitrophenyl azide in the presence of ethanol (B145695) or diethylamine (B46881) led to the formation of addition products, indicating intermolecular trapping of the singlet nitrene. rsc.org

Intramolecular Trapping: In the absence of an external trapping agent, the nitrene can undergo intramolecular reactions. These can include insertion into a C-H bond of a substituent or cyclization onto another part of the molecule. rsc.org For instance, the photodecomposition of a pyrazolyl-substituted p-nitrophenyl azide resulted in intramolecular cyclization onto the pyrazole (B372694) nitrogen. rsc.org In the case of 2-azidodiphenylmethanes, thermal decomposition leads to the formation of 10H-azepinoindoles through intramolecular reaction of the nitrene intermediate. rsc.org

Table 2: Reactivity of the Nitrene Intermediate

| Reaction Type | Description | Potential Product from this compound |

|---|---|---|

| Intermolecular Trapping | The nitrene reacts with an external reagent, such as an alkene or a nucleophile. core.ac.ukrsc.org | Aziridines (with alkenes), amines (with C-H insertion), or addition products (with nucleophiles). |

| Intramolecular Trapping | The nitrene reacts within the same molecule, for example, by C-H insertion or cyclization. rsc.orgrsc.org | Fused heterocyclic systems. |

| Ring-Opening/Fragmentation | The thiophene ring itself may undergo cleavage, influenced by substituents. researchgate.netnih.gov | Acyclic nitrile-containing compounds. |

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

5-Nitrothiophene-2-carbonyl azide (B81097) is primarily utilized as a synthetic intermediate, providing access to a diverse range of more complex molecules, particularly those containing nitrogen. Its reactivity is centered on the carbonyl azide moiety, which can undergo characteristic reactions such as Curtius rearrangement and cycloadditions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional organic materials. baranlab.org 5-Nitrothiophene-2-carbonyl azide is a valuable precursor for constructing these ring systems.

The azide functional group is a key component in the Huisgen [3+2] cycloaddition reaction, a powerful and widely used "click chemistry" method for the synthesis of 1,2,3-triazoles. mdpi.com This reaction involves the coupling of an azide with an alkyne. While the reaction can proceed thermally, it often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov The introduction of catalysts, most notably copper(I) and ruthenium, has allowed for high regioselectivity. nih.gov

This compound can serve as the azide component in these cycloadditions. When reacted with terminal alkynes, it can produce highly functionalized 1,2,3-triazole derivatives bearing the 5-nitrothiophene moiety. Ruthenium-based catalysts, for instance, are known to selectively yield 1,5-disubstituted 1,2,3-triazoles. nih.gov

Table 1: General Scheme for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Ruthenium Complex (e.g., Cp*RuCl) | 1-(5-Nitrothiophene-2-carbonyl)-5-R-1H-1,2,3-triazole |

This reaction provides a modular and efficient route to novel triazole compounds, which are important scaffolds in medicinal chemistry. isres.org

The azide group is a versatile functional handle that can be used to construct a variety of heterocyclic systems beyond triazoles. For instance, azides can participate in inverse electron demand Diels-Alder reactions. The related 5-nitro-1,2,3-triazine, which can be synthesized from N-aminopyrazoles, undergoes rapid cycloaddition with electron-rich dienophiles like enamines to yield highly substituted pyridines. nih.gov This highlights a potential pathway for transforming azide-derived intermediates into complex pyridine (B92270) scaffolds.

Furthermore, the synthesis of pyrroles can be achieved through various methods, including the 1,3-dipolar cycloaddition of azides to specific 1,3-dipoles. nih.gov While direct synthesis from this compound is not extensively documented, its chemical nature makes it a potential candidate for such transformations. The construction of fused heterocyclic systems, such as thieno[2,3-c]pyridines, often starts from functionalized thiophenes, demonstrating the importance of the core structure in building more complex, fused ring systems. nih.govresearchgate.net

A primary application of this compound is its use in the Curtius rearrangement. researchgate.netnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. researchgate.netbeilstein-archives.org The rearrangement proceeds with full retention of the migrating group's configuration. beilstein-archives.org

The resulting 5-nitrothiophen-2-yl isocyanate is a key intermediate that can be trapped by various nucleophiles. Reaction with water leads to hydrolysis, forming an unstable carbamic acid that readily decarboxylates to yield the primary amine, 5-nitrothiophen-2-amine. organic-chemistry.org Alternatively, trapping the isocyanate with an alcohol (ROH) produces a stable carbamate (B1207046) derivative. nih.gov This transformation is a powerful method for converting a carboxylic acid derivative into an amine with one less carbon atom (a degradation reaction).

Table 2: Curtius Rearrangement of this compound

| Starting Material | Intermediate | Trapping Nucleophile | Final Product | Product Class |

| This compound | 5-Nitrothiophen-2-yl isocyanate | Water (H₂O) | 5-Nitrothiophen-2-amine | Primary Amine |

| This compound | 5-Nitrothiophen-2-yl isocyanate | Alcohol (R'OH) | Alkyl (5-nitrothiophen-2-yl)carbamate | Carbamate |

This method provides reliable access to important amine and carbamate building blocks derived from the nitrothiophene scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comisres.org Thiophene (B33073) derivatives are often used as building blocks in various MCRs. isres.orgresearchgate.net

A notable example of a multicomponent reaction involves the condensation of 5-aminotetrazole (B145819), an aldehyde, and a ketone. A specific application of this has been reported using 5-nitrothiophene-2-carbaldehyde (a close derivative of the title azide), 5-aminotetrazole, and cyclohexanone. When these three components are heated in acetic acid, they undergo a cyclocondensation reaction to afford a tricyclic, linearly fused tetrazolo[1,5-a]pyrimidine (B1219648) product.

In this reaction, 5-aminotetrazole acts as a 1,3-binucleophile. The reaction likely proceeds through the initial formation of a cycloalka[e]tetrazolo[1,5-a]pyrimidine, which then rearranges to the more thermodynamically stable, linearly fused final product. This demonstrates the utility of the 5-nitrothiophene scaffold in constructing complex, fused heterocyclic systems through efficient, one-pot procedures.

Table 3: Multicomponent Reaction to Form a Fused Tetrazolo[1,5-a]pyrimidine

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| 5-Aminotetrazole | 5-Nitrothiophene-2-carbaldehyde | Cyclohexanone | Acetic Acid, Heat | 7-(5-Nitrothiophen-2-yl)-5,6,7,8,9,10-hexahydrocyclohexa[d]tetrazolo[1,5-a]pyrimidine |

Incorporation into Multicomponent Reactions

Integration into Material Science Frameworks

The unique electronic and reactive properties of the 5-nitrothiophene moiety, combined with the versatility of the carbonyl azide group, make this compound a valuable component in the development of advanced materials.

Functionalization of Polymer Architectures via Azide-Alkyne Click Chemistry

The azide group in this compound serves as a prime functional handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and quantitative covalent attachment of the thiophene unit to polymer backbones or side chains that have been pre-functionalized with alkyne groups. nih.govmdpi.com This "grafting-to" approach allows for the precise introduction of the 5-nitrothiophene motif onto a wide range of polymer scaffolds. nih.govresearchgate.net

The process typically involves the synthesis of an alkyne-terminated polymer, which is then reacted with this compound in the presence of a copper(I) catalyst. mdpi.com This results in the formation of a stable triazole linkage, covalently bonding the thiophene derivative to the polymer chain. core.ac.uk This methodology offers a high degree of control over the final material's properties, as the density of the functional thiophene units can be tailored by adjusting the stoichiometry of the reactants. The resulting functionalized polymers can exhibit modified solubility, thermal stability, and electronic properties, opening avenues for their use in specialized applications.

Development of Conjugated Systems and Optoelectronic Materials (if applicable to thiophene-azide motifs)

While direct applications of this compound in optoelectronic materials are not extensively documented, the synthesis of conjugated systems containing the 5-nitrothiophene moiety is a field of active research. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, making it a valuable component in donor-acceptor conjugated systems. These systems are fundamental to the design of organic solar cells, light-emitting diodes, and field-effect transistors.

The azide functionality provides a convenient route to incorporate the 5-nitrothiophene unit into larger conjugated molecules through click chemistry. By reacting with alkyne-functionalized chromophores or other conjugated building blocks, it is possible to construct complex architectures with tailored electronic and optical properties. The resulting triazole ring, formed during the click reaction, can also play a role in the electronic communication between the different components of the conjugated system.

Design and Synthesis of Complex Molecular Scaffolds Utilizing this compound

The reactivity of the carbonyl azide group extends beyond click chemistry, enabling the synthesis of a diverse range of heterocyclic and complex molecular structures.

Derivatization to Thiosemicarbazones and Related Structures

While this compound is not directly converted to thiosemicarbazones, its precursor, 5-nitrothiophene-2-carboxaldehyde (B54426), is a key starting material for synthesizing these derivatives. evitachem.com The synthesis involves the condensation of 5-nitrothiophene-2-carboxaldehyde with various thiosemicarbazides. nih.govmdpi.com This reaction yields N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones. nih.gov

These thiosemicarbazone derivatives have garnered significant interest due to their potential biological activities. nih.govnih.gov Research has shown that these compounds can exhibit promising antifungal and antitumor properties. nih.govnih.gov The mechanism of their antitumor activity is believed to involve apoptosis and DNA intercalation. nih.gov

Synthesis of Hydrazide Derivatives

The carbonyl azide group of this compound can be readily converted to a hydrazide functional group. This transformation is typically achieved by reacting the azide with hydrazine (B178648) hydrate (B1144303). This reaction proceeds through a Curtius rearrangement, followed by trapping of the resulting isocyanate with hydrazine.

Alternatively, hydrazides can be synthesized from the corresponding carboxylic acid or its ester. For instance, methyl esters of substituted benzoic acids react with hydrazine hydrate under reflux to yield the corresponding benzhydrazides. researchgate.net Similarly, 5-nitro-2-furaldehyde, a related nitroaromatic compound, can be used to synthesize hydrazones with adamantane (B196018) alkanohydrazides. rsc.org Hydrazide-hydrazones are a class of compounds that have gained importance due to their diverse biological properties. nih.gov

Formation of Quinoxaline (B1680401) 1,4-Dioxides from Related Carboxylic Acids

The synthesis of quinoxaline 1,4-dioxides generally involves the condensation of a substituted o-phenylenediamine (B120857) with a dialkyl 2-ketomalonate. google.com However, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been investigated for their antimycobacterial properties. nih.gov While a direct synthesis from 5-nitrothiophene-2-carboxylic acid is not the primary route, the structural motif of a carboxylic acid on a heterocyclic ring is relevant. The synthesis of these quinoxaline derivatives often involves nucleophilic aromatic substitution on a pre-formed quinoxaline 1,4-dioxide core. nih.gov The resulting compounds have shown potential as DNA-damaging agents, highlighting them as a promising scaffold for the development of new therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Transformations Involving 5-Nitrothiophene-2-carbonyl azide (B81097)

The primary transformation of 5-nitrothiophene-2-carbonyl azide is the Curtius rearrangement, which typically proceeds thermally to yield an isocyanate. This isocyanate is a valuable intermediate for the synthesis of amines, ureas, and carbamates. However, the thermal conditions required can be harsh and may not be compatible with sensitive functional groups. Future research should focus on the development of novel catalytic systems to facilitate this rearrangement and other transformations under milder conditions.

Research has shown that the Curtius rearrangement can be catalyzed by both Brønsted and Lewis acids. wikipedia.org For instance, the use of boron trifluoride or boron trichloride (B1173362) has been demonstrated to lower the decomposition temperature for rearrangement by approximately 100 °C in other systems. wikipedia.org A key area of future work would be to explore a range of Lewis acids for their efficacy in promoting the rearrangement of this compound, potentially leading to improved yields and reduced side products. Furthermore, the development of chiral catalysts could enable asymmetric transformations, providing enantiomerically enriched products.

Another avenue for exploration is the use of transition metal catalysts. Rhodium complexes have been shown to catalyze the decarbonylation of aromatic carbonyl compounds, and related systems could potentially influence the reactivity of the carbonyl azide group in novel ways. researchgate.net Iron carbonyl complexes have also been used to decompose aromatic azides, proceeding through nitrene intermediates. rsc.orgorganic-chemistry.org Investigating the interaction of this compound with various transition metal complexes could lead to new catalytic cycles and unprecedented chemical transformations.

Recent advancements have also highlighted the use of reagents like propylphosphonic anhydride (B1165640) (T3P®) and diphenylphosphoryl azide (DPPA) to mediate one-pot Curtius rearrangements from carboxylic acids under mild conditions. nih.govsciforum.net Future studies could adapt these methodologies for the transformations of this compound, enhancing synthetic efficiency and safety.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Advantage | Research Focus |

| Lewis Acids (e.g., BF₃, BCl₃) | Milder reaction conditions, increased yield | Screening of various Lewis acids, development of chiral variants for asymmetric synthesis. |

| Transition Metal Complexes (e.g., Rh, Fe) | Novel reaction pathways beyond Curtius rearrangement | Exploration of reactivity with different metal centers and ligand scaffolds. |

| Modern Reagents (e.g., T3P®, DPPA) | One-pot synthesis, improved safety and efficiency | Adaptation of existing one-pot protocols for this compound. |

Exploration of Alternative Nitrothiophene-Azide Architectures for Unique Reactivity Profiles

The reactivity of this compound is intrinsically linked to the electronic properties and steric environment dictated by the substitution pattern on the thiophene (B33073) ring. A significant area for future research is the synthesis and study of isomeric nitrothiophene-azide compounds to understand how changes in the molecular architecture influence reactivity.

For example, the synthesis of 4-nitrothiophene-2-carbonyl azide or 5-nitrothiophene-3-carbonyl azide would provide valuable comparative data. The different positioning of the nitro and azide groups would alter the electron density distribution within the ring and at the carbonyl group, likely affecting the kinetics and mechanism of the Curtius rearrangement and other reactions. The synthesis of 3-amino-2-nitrothiophenes has been reported, providing a potential synthetic entry point to some of these alternative architectures. nih.gov

Furthermore, the introduction of additional substituents on the thiophene ring could be explored. Functional groups at the 3- and 4-positions could be used to fine-tune the electronic properties or to introduce steric bulk that could influence the selectivity of certain reactions. The synthesis of various functionalized thiophenes is an active area of research, and these methods could be applied to create a library of substituted nitrothiophene-azide precursors. organic-chemistry.org

The table below outlines some potential alternative architectures and their expected influence on reactivity.

| Compound | Potential Influence on Reactivity |

| 4-Nitrothiophene-2-carbonyl azide | Altered electronic effects on the carbonyl azide group, potentially leading to different rearrangement kinetics. |

| 5-Nitrothiophene-3-carbonyl azide | Significant change in steric and electronic environment, possibly enabling new intramolecular reactions. |

| 3-Substituted-5-nitrothiophene-2-carbonyl azides | Fine-tuning of electronic properties and steric hindrance to control reaction selectivity. |

Mechanistic Insights into Complex Rearrangements and Cycloadditions

While the Curtius rearrangement is the most probable pathway for this compound, the potential for more complex rearrangements and cycloaddition reactions remains an open area of investigation. The electron-deficient nature of the nitrothiophene ring could influence the stability and reactivity of any intermediates, such as the acyl nitrene, potentially leading to novel chemical behavior.

Computational studies, using methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CBS-QB3), would be invaluable for mapping the potential energy surfaces of the decomposition of this compound. rsc.org Such studies could elucidate whether the rearrangement is a concerted process or if a discrete nitrene intermediate is formed. Furthermore, these calculations could predict the barriers for competing reaction pathways, such as intramolecular cyclizations or fragmentations. rsc.org

Experimental studies could then be designed to probe these predicted pathways. For instance, trapping experiments with various nucleophiles or dienophiles could provide evidence for the existence of transient intermediates. The thermolysis or photolysis of the azide in the presence of different reagents could lead to the discovery of new heterocyclic ring systems. The study of azide rearrangements in other electron-deficient systems has revealed a rich and complex chemistry that could be mirrored in the nitrothiophene series. researchgate.net

Advanced Spectroscopic Characterization of Reaction Intermediates

A significant challenge in understanding the reaction mechanisms of azides is the fleeting nature of the intermediates involved, particularly nitrenes. Advanced spectroscopic techniques, performed under conditions that can prolong the lifetime of these species, are crucial for their direct observation and characterization.

Matrix isolation spectroscopy is a powerful tool for this purpose. rsc.org By photolyzing this compound in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K), the resulting intermediates can be trapped and studied using techniques like infrared (IR) and UV-Vis spectroscopy. rsc.org This would allow for the direct detection of the 5-nitrothenoyl nitrene and any subsequent rearrangement products, providing invaluable data to benchmark computational predictions. Similar studies on other organic azides have successfully characterized a variety of nitrene intermediates. nih.gov

Time-resolved spectroscopy offers another avenue for studying these reactive species in solution at ambient temperatures. Techniques such as laser flash photolysis can be used to generate the intermediate and monitor its decay on the nanosecond or picosecond timescale. The transient absorption spectra obtained can provide information about the electronic structure and reactivity of the intermediates.

Application in Supramolecular Chemistry and Self-Assembly Processes

The planar, aromatic structure of the thiophene ring, combined with the polar nitro and carbonyl azide groups, makes this compound an interesting candidate for applications in supramolecular chemistry. The potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to direct the self-assembly of these molecules into well-defined nanostructures.

The crystal structure of the related thiophene-2-carbonyl azide reveals a layered structure held together by hydrogen bonding interactions, including an interesting interaction between an aromatic C-H group and the azide moiety. researchgate.netuh.edu The introduction of a nitro group in the 5-position would likely alter the intermolecular interactions and could lead to different packing motifs. Future research could involve the synthesis of a series of related nitrothiophene carbonyl azides and a systematic study of their crystal structures to understand the principles governing their self-assembly.

Furthermore, the isocyanate product of the Curtius rearrangement could be used as a reactive handle to functionalize surfaces or to create novel polymers and dendrimers. Thiophene-based dendrimers have been shown to self-assemble into a variety of nanostructures, including nanowires and 2D crystals. nih.gov By incorporating the 5-nitrothiophene moiety into such systems, it may be possible to create new materials with interesting electronic and optical properties. The interaction of functionalized thiophenes with macrocyclic hosts like pillar nih.govarenes has also been shown to lead to novel luminescent materials, an avenue that could be explored with derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-nitrothiophene-2-carbonyl azide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nitration of thiophene derivatives followed by carbonyl azide formation. Key precursors include 5-nitrothiophene-2-carbonyl chloride (CAS# 4521-33-9), which reacts with sodium azide under controlled conditions. Purification typically involves recrystallization or column chromatography. Stability monitoring during synthesis is critical due to the azide group’s thermal sensitivity . For analogous procedures, refer to copper(II) complex syntheses involving nitro-substituted ligands, which emphasize inert-atmosphere techniques and low-temperature conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for research-grade material).

- NMR (¹H/¹³C) : To confirm nitro and azide functional group positions (e.g., carbonyl azide resonance at ~210 ppm in ¹³C NMR).

- FT-IR : Azide stretches typically appear near 2100–2200 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₂N₄O₃S). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent thermal decomposition. Avoid prolonged storage (>6 months) due to gradual azide degradation, which may generate hazardous byproducts (e.g., nitrogen oxides). Conduct periodic stability assays via TGA/DSC to monitor exothermic decomposition thresholds .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use explosion-proof equipment, fume hoods, and personal protective gear (nitrile gloves, face shields). Avoid contact with heavy metals or reducing agents, which can trigger violent decomposition. Emergency protocols should align with guidelines for azide-containing compounds, including spill neutralization with dilute sodium hypochlorite .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for this compound in click chemistry applications?

- Methodological Answer : Employ DFT (Density Functional Theory) calculations to model transition states in Huisgen cycloaddition reactions. Software like Gaussian or ORCA can simulate electronic effects of the nitro group on regioselectivity. Compare computational results with experimental kinetic data (e.g., reaction rates in DMF/water systems) to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for nitrothiophene derivatives?

- Methodological Answer :

Replicate Experiments : Ensure identical conditions (solvent, temperature, instrument calibration).

Cross-Validate Techniques : Combine XRD for crystal structure analysis with solid-state NMR to address discrepancies in peak assignments.

Review Synthetic History : Impurities from nitration side reactions (e.g., di-nitration byproducts) may skew results. Use HPLC-MS to identify contaminants .

Q. How does the nitro group influence the reactivity of this compound in photochemical studies?

- Methodological Answer : The electron-withdrawing nitro group enhances photostability but reduces azide reactivity under UV light. Design experiments using controlled wavelength irradiation (e.g., 365 nm LED) to study nitro-azide interactions. Monitor intermediates via time-resolved UV-Vis spectroscopy .

Q. What are the challenges in scaling up synthesis while maintaining azide group integrity?

- Methodological Answer : Key challenges include heat dissipation during exothermic azide formation and solvent selection for large-scale reactions. Use flow chemistry systems to improve temperature control and minimize localized overheating. Opt for aprotic solvents like THF or acetonitrile to stabilize intermediates .

Q. How can researchers identify degradation products of this compound under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.